3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
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Overview
Description
3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. The starting materials may include 5-chloro-2-hydroxy-4-methylbenzaldehyde, 2-hydroxyethylamine, and phenylhydrazine. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Biology
In biological research, the compound may be studied for its interactions with enzymes, receptors, and other biomolecules, providing insights into its potential therapeutic effects.
Medicine
The compound’s unique structure and biological activity make it a candidate for drug development, particularly in the treatment of diseases such as cancer, inflammation, and infections.
Industry
In the industrial sector, the compound may be used in the development of new materials, coatings, and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-chloro-2-hydroxyphenyl)-5-(2-hydroxyethyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
- 3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-thione
Uniqueness
The unique combination of functional groups in 3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one imparts distinct chemical and biological properties. These properties may include enhanced stability, specific binding affinity to targets, and unique reactivity patterns compared to similar compounds.
Properties
Molecular Formula |
C20H18ClN3O3 |
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Molecular Weight |
383.8 g/mol |
IUPAC Name |
3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C20H18ClN3O3/c1-11-9-15(26)13(10-14(11)21)17-16-18(23-22-17)20(27)24(7-8-25)19(16)12-5-3-2-4-6-12/h2-6,9-10,19,25-26H,7-8H2,1H3,(H,22,23) |
InChI Key |
SFPKBNLNRJMOFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C2=NNC3=C2C(N(C3=O)CCO)C4=CC=CC=C4)O |
Origin of Product |
United States |
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